C18H21ClN2O2
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Overview
Description
C18H21ClN2O2 is a chemical compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile, making it useful for protecting amine groups during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H21ClN2O2 typically involves the protection of 1,3-diaminopropane with the Fmoc group. This is achieved by reacting 1,3-diaminopropane with Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
C18H21ClN2O2 undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: It can react with carboxylic acids or their derivatives to form amide bonds, which is crucial in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Carboxylic Acids/Derivatives: Used in coupling reactions to form amide bonds.
Major Products Formed
Deprotected 1,3-diaminopropane: Formed after removal of the Fmoc group.
Peptides: Formed through coupling reactions with carboxylic acids.
Scientific Research Applications
C18H21ClN2O2 is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides.
Bioconjugation: Used in the modification of biomolecules.
Drug Development: Plays a role in the synthesis of peptide-based drugs.
Mechanism of Action
The primary mechanism of action of C18H21ClN2O2 involves the protection and deprotection of amine groups. The Fmoc group is removed under basic conditions, allowing the free amine to participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-1,4-diaminobutane hydrochloride
- Fmoc-1,5-diaminopentane hydrochloride
- Fmoc-1,6-diaminohexane hydrochloride
Uniqueness
C18H21ClN2O2 is unique due to its specific chain length and the presence of the Fmoc protecting group, which provides versatility in peptide synthesis and other applications .
Properties
Molecular Formula |
C18H21ClN2O2 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2,4-diaminobutanoate;hydrochloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c19-10-9-17(20)18(21)22-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16-17H,9-11,19-20H2;1H |
InChI Key |
VGARLQKUGIFEES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCN)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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